molecular formula C7H6ClIO B13145809 1-(Chloromethoxy)-3-iodobenzene

1-(Chloromethoxy)-3-iodobenzene

Katalognummer: B13145809
Molekulargewicht: 268.48 g/mol
InChI-Schlüssel: RRUOLPZMWCQDDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethoxy)-3-iodobenzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethoxy group and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-iodophenol using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the chloromethyl group attaching to the oxygen atom of the phenol to form the chloromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chloromethoxy)-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding benzene derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions typically occur under mild to moderate conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include azido, cyano, or alkyl-substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include deiodinated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethoxy)-3-iodobenzene has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Materials Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 1-(Chloromethoxy)-3-iodobenzene involves its interaction with specific molecular targets. The chloromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    1-(Chloromethoxy)-4-iodobenzene: Similar structure but with the iodine atom at the para position.

    1-(Chloromethoxy)-2-iodobenzene: Similar structure but with the iodine atom at the ortho position.

    1-(Methoxymethoxy)-3-iodobenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

Uniqueness: 1-(Chloromethoxy)-3-iodobenzene is unique due to the specific positioning of the chloromethoxy and iodine substituents on the benzene ring. This arrangement imparts distinct chemical reactivity and interaction profiles, making it valuable for targeted applications in synthesis and research.

Eigenschaften

Molekularformel

C7H6ClIO

Molekulargewicht

268.48 g/mol

IUPAC-Name

1-(chloromethoxy)-3-iodobenzene

InChI

InChI=1S/C7H6ClIO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2

InChI-Schlüssel

RRUOLPZMWCQDDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.